1-Propanamidocyclohexane-1-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H17NO3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
1-(propanoylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H17NO3/c1-2-8(12)11-10(9(13)14)6-4-3-5-7-10/h2-7H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
GKUNMWHGETWDGI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1(CCCCC1)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Propanamidocyclohexane 1 Carboxylic Acid
Carboxylation Reactions for Cyclohexane (B81311) Systems
Direct carboxylation of a cyclohexane ring presents a straightforward approach to introduce the carboxylic acid functionality. One common method involves the use of a Grignard reagent. For instance, cyclohexane can be halogenated to form a bromocyclohexane, which is then converted to a Grignard reagent by reacting with magnesium. This organometallic intermediate can then react with carbon dioxide to yield the carboxylate, which upon acidification, produces cyclohexanecarboxylic acid. youtube.com Another approach is the carboxylation of alcohols using formic acid, which can be applied to cyclohexanol to produce cyclohexanecarboxylic acid. orgsyn.org
A summary of common carboxylation reactions for cyclohexane systems is provided in the table below.
| Starting Material | Reagents | Intermediate | Product |
| Cyclohexane | 1. Br₂, hv 2. Mg, ether 3. CO₂ 4. H₃O⁺ | Cyclohexylmagnesium bromide | Cyclohexanecarboxylic acid |
| Cyclohexanol | HCOOH, H₂SO₄ | - | Cyclohexanecarboxylic acid |
Ring Formation Approaches Incorporating Carboxyl Functionality
Ring formation reactions, such as the Diels-Alder reaction, can be utilized to construct the cyclohexane ring with the carboxylic acid group already incorporated or in a precursor form. nih.gov For example, the reaction of a diene with a dienophile containing a carboxylate or a group that can be readily converted to a carboxylic acid can yield a cyclohexene (B86901) derivative. Subsequent hydrogenation of the double bond then affords the saturated cyclohexane-1-carboxylic acid scaffold. google.com This method allows for the strategic placement of substituents on the ring. google.com
Oxidation Methods for Carboxylic Acid Formation
Oxidation of primary alcohols or aldehydes attached to a cyclohexane ring is a widely used and effective method for synthesizing cyclohexanecarboxylic acids. nih.govorganic-chemistry.org Various oxidizing agents can be employed for this transformation. For instance, primary alcohols can be oxidized to carboxylic acids using reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). libretexts.org A metal-free alternative involves the use of 1-hydroxycyclohexyl phenyl ketone as an oxidant. organic-chemistry.org The oxidation of aldehydes to carboxylic acids can be achieved under aerobic conditions using N-heterocyclic carbenes as organocatalysts. researchgate.net
The table below summarizes some common oxidation methods.
| Starting Material | Oxidizing Agent/Catalyst | Product |
| Cyclohexylmethanol | KMnO₄ or H₂CrO₄ | Cyclohexanecarboxylic acid |
| Cyclohexanecarbaldehyde | O₂, N-heterocyclic carbene | Cyclohexanecarboxylic acid |
| Primary alcohols | 1-hydroxycyclohexyl phenyl ketone | Carboxylic acids |
Reaction Chemistry and Mechanistic Investigations of 1 Propanamidocyclohexane 1 Carboxylic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group is a cornerstone of organic chemistry, known for its acidic proton and the electrophilic nature of its carbonyl carbon. These characteristics allow it to participate in a range of reactions.
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acids and their derivatives. libretexts.orgmasterorganicchemistry.com In these reactions, a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling a leaving group. vanderbilt.edu For a carboxylic acid, the hydroxyl group is the leaving group. However, because the hydroxyl group is a poor leaving group, the carboxylic acid is often activated to facilitate the reaction. jackwestin.com The general order of reactivity for carboxylic acid derivatives towards nucleophilic substitution is: acid halide > acid anhydride (B1165640) > thioester > ester > amide. khanacademy.org
The direct conversion of a carboxylic acid to other derivatives can be challenging. For instance, direct reaction with an amine is difficult because amines are basic and tend to deprotonate the carboxylic acid, forming a highly unreactive carboxylate ion. khanacademy.org To overcome this, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are often employed. khanacademy.org DCC activates the carboxylic acid by forming a good leaving group, which is then displaced by the amine. youtube.comyoutube.com
Table 1: Examples of Nucleophilic Acyl Substitution Precursors
| Reactant | Reagent | Product Type |
| Carboxylic Acid | Thionyl Chloride (SOCl₂) | Acid Chloride |
| Carboxylic Acid | Alcohol, Acid Catalyst | Ester |
| Carboxylic Acid | Amine, DCC | Amide |
| Acid Chloride | Carboxylic Acid, Base | Acid Anhydride |
Esterification and Anhydride Formation Reactions
Esterification: The reaction of a carboxylic acid with an alcohol to form an ester is known as Fischer esterification. masterorganicchemistry.com This acid-catalyzed reaction is an equilibrium process. masterorganicchemistry.commasterorganicchemistry.com To favor the formation of the ester, a large excess of the alcohol is typically used, or water is removed as it forms. masterorganicchemistry.comlibretexts.org The reaction involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol. masterorganicchemistry.com Subsequent proton transfers and elimination of water yield the ester. masterorganicchemistry.commasterorganicchemistry.com
Anhydride Formation: Carboxylic acid anhydrides can be synthesized from carboxylic acids through several methods. One common laboratory method involves the reaction of a carboxylic acid with an acid chloride in the presence of a base like pyridine. khanacademy.orgbyjus.com The base deprotonates the carboxylic acid to form a carboxylate anion, which then acts as a nucleophile, attacking the carbonyl carbon of the acid chloride. khanacademy.org The subsequent elimination of the chloride ion results in the formation of the acid anhydride. khanacademy.org Another approach utilizes dehydrating agents such as triphenylphosphine (B44618) oxide and oxalyl chloride to facilitate the condensation of two carboxylic acid molecules. nih.gov
Reduction Pathways of Carboxylic Acids
Carboxylic acids can be reduced to primary alcohols using strong reducing agents. britannica.comchemistrysteps.com Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation. chemistrysteps.comchemguide.co.uklibretexts.org The reaction proceeds through a nucleophilic attack of a hydride ion from LiAlH₄ on the carbonyl carbon. youtube.com Notably, sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce carboxylic acids. chemistrysteps.comchemguide.co.uk
The mechanism of reduction with LiAlH₄ involves an initial deprotonation of the carboxylic acid due to the basic nature of the hydride reagent, forming a carboxylate salt. chemistrysteps.comchemistrysteps.com Despite the negative charge, the powerful nucleophilicity of LiAlH₄ allows for the subsequent addition of a hydride to the carbonyl carbon. youtube.com This leads to a tetrahedral intermediate that can then be worked up to yield the primary alcohol. libretexts.orglibretexts.org An aldehyde is formed as an intermediate during this process, but it is rapidly reduced further and cannot be isolated. chemguide.co.uklibretexts.orglibretexts.org Borane (BH₃) is another reagent capable of reducing carboxylic acids to primary alcohols. chemistrysteps.comchemistrysteps.com
Reactivity of the Amide Functional Group
The amide functional group is characterized by a nitrogen atom bonded to a carbonyl carbon. This linkage is exceptionally stable due to resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group, which imparts partial double bond character to the C-N bond. nih.gov This stability is crucial in biological systems, such as in the peptide bonds of proteins. libretexts.orgmasterorganicchemistry.com
Amide Hydrolysis and Formation Reversibility
Amide Hydrolysis: Despite their stability, amides can be hydrolyzed back to a carboxylic acid and an amine (or ammonia) under either acidic or basic conditions, typically requiring heat. libretexts.orgbyjus.comchemguide.co.uk
Acidic Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by water. libretexts.orgmasterorganicchemistry.com A series of proton transfers follows, ultimately leading to the expulsion of the amine as a leaving group. libretexts.orgmasterorganicchemistry.com The final products are a carboxylic acid and an ammonium (B1175870) salt. byjus.comchemguide.co.uk
Basic Hydrolysis: In the presence of a strong base like sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.org This is followed by the elimination of the amide ion, which is a poor leaving group. The amide ion then deprotonates the newly formed carboxylic acid, driving the reaction to completion by forming a carboxylate salt and an amine. libretexts.org
The formation of amides from carboxylic acids and amines is a condensation reaction that releases water. masterorganicchemistry.com The reverse reaction, hydrolysis, is essentially the cleavage of the amide bond by the addition of water. While amide formation is reversible, the equilibrium often lies towards the stable amide. mit.edursc.org In biological systems, enzymes called proteases catalyze the hydrolysis of amide bonds in proteins. libretexts.org
N-Alkylation and Acylation of the Amide Nitrogen
While the amide nitrogen is generally not very nucleophilic due to the delocalization of its lone pair, reactions at this position are possible under certain conditions.
N-Alkylation: The direct alkylation of the amide nitrogen is often challenging. However, methods have been developed to achieve this transformation.
N-Acylation: Similarly, acylation at the amide nitrogen can occur. More advanced synthetic methods have been developed for nitrogen-nitrogen (N-N) bond formation, leading to hydrazide derivatives, by activating the amide nitrogen with a sulfonate leaving group, enabling an SN2-type reaction with amine nucleophiles. researchgate.net
The reactivity of the amide nitrogen is significantly lower than that of an amine, reflecting the stability of the amide bond.
Transformations Involving the Cyclohexane (B81311) Ring System
The cyclohexane ring of 1-Propanamidocyclohexane-1-carboxylic acid, a conformationally flexible six-membered ring, presents a scaffold for various chemical modifications. The reactivity of this ring is influenced by the steric and electronic effects of the geminal substituents at the C1 position.
Functionalization of the Cyclohexane Scaffold
Direct functionalization of the saturated cyclohexane ring in this compound is challenging due to the lack of inherent activation. However, related systems provide insights into potential synthetic strategies. For instance, the oxidation of the cyclohexane ring is a plausible transformation. The liquid-phase oxidation of cyclohexane itself is known to produce a mixture of carboxylic acids, including adipic acid, through radical-chain mechanisms involving intermediates like 2-hydroxycyclohexanone. researchgate.net While direct application to this compound is not explicitly documented, similar oxidative pathways could potentially lead to the formation of dicarboxylic acids or other oxidized derivatives, although the conditions would need to be carefully controlled to avoid degradation of the amide and carboxylic acid groups.
Another potential avenue for functionalization is through halogenation. While the direct halogenation of the cyclohexane ring is not well-described for this specific molecule, the principles of alpha-halogenation of carboxylic acids are well-established through the Hell-Volhard-Zelinsky (HVZ) reaction. chemistrysteps.com This reaction, however, targets the alpha-position to the carboxyl group, which in this case is the quaternary C1 carbon, making it inapplicable. Free radical halogenation of the cyclohexane ring at other positions could be envisioned, but would likely lead to a mixture of products due to the presence of multiple secondary methylene (B1212753) groups.
More controlled functionalization can be envisaged starting from unsaturated precursors. For example, the synthesis of cyclohex-1-ene-1-carboxylic acid derivatives has been reported, which could then be subjected to various transformations of the double bond to introduce functionality onto the ring. duke.edu
| Reaction Type | Potential Reagents/Conditions | Expected Outcome on Cyclohexane Ring | Reference |
| Oxidation | O₂, metal catalysts | Ring-opening to dicarboxylic acids | researchgate.net |
| Radical Halogenation | NBS, light/initiator | Mixture of halogenated isomers | General knowledge |
| From unsaturated precursor | Synthesis from cyclohexene (B86901) derivative | Controlled functionalization via alkene reactions | duke.edu |
Ring Modifications and Rearrangement Studies
The cyclohexane ring system can undergo various modifications, including ring expansions and contractions, often driven by the formation of reactive intermediates such as carbocations or carbenes. wikipedia.org Although specific studies on this compound are scarce, general principles of rearrangement reactions in cyclic systems can be applied.
For instance, the Demyanov ring contraction and expansion involves the diazotization of aminocycloalkanes, leading to carbocation intermediates that can rearrange. wikipedia.org While the starting material in this case is an amide, hydrolysis to the corresponding amino acid, 1-aminocyclohexane-1-carboxylic acid, followed by diazotization could potentially initiate such rearrangements. The stability of the resulting carbocation would dictate the product distribution between ring-contracted (cyclopentylmethyl) and ring-retained (cyclohexyl) products.
The Favorskii rearrangement is another relevant reaction that leads to ring contraction of cyclic α-haloketones. wikipedia.org While not directly applicable to the parent compound, a derivative containing a ketone function on the cyclohexane ring could undergo such a transformation.
Furthermore, the synthesis of trans-4-aminomethyl-cyclohexane-1-carboxylic acid from p-aminomethylbenzoic acid via catalytic reduction has been shown to involve isomerization between cis and trans isomers at elevated temperatures, indicating the dynamic nature of the cyclohexane ring under certain reaction conditions. google.com
| Rearrangement Type | Key Intermediate | Potential Transformation | Reference |
| Demyanov Rearrangement | Carbocation | Ring contraction to cyclopentane (B165970) derivatives | wikipedia.org |
| Favorskii Rearrangement | Cyclopropanone | Ring contraction (requires ketone functionality) | wikipedia.org |
| Isomerization | - | Cis/trans isomerization of substituents | google.com |
Multi-functional Group Reactivity and Chemoselectivity Studies
The presence of three distinct functional groups—the amide, the carboxylic acid, and the cyclohexane ring—in this compound gives rise to questions of chemoselectivity in chemical transformations. The relative reactivity of these groups dictates the outcome of a given reaction.
The carboxylic acid group is generally the most acidic and can be readily deprotonated with a base. It can also be converted to esters or acid chlorides. The amide group is less reactive towards nucleophiles than a carboxylic acid but can be hydrolyzed under acidic or basic conditions, typically more forcing than for an ester. The saturated cyclohexane ring is the least reactive part of the molecule under many conditions.
This hierarchy of reactivity allows for selective transformations. For example, esterification of the carboxylic acid can likely be achieved under acidic conditions without affecting the amide or the cyclohexane ring. Similarly, reactions involving the amide group, such as reduction, would need to be carefully chosen to avoid concomitant reduction of the carboxylic acid. The chemoselective reduction of amides in the presence of other functional groups is a well-studied area, with various reagents and catalytic systems available. rsc.org
| Functional Group | Typical Reactions | Relative Reactivity |
| Carboxylic Acid | Deprotonation, Esterification, Acid Chloride formation | High |
| Amide | Hydrolysis, Reduction | Moderate |
| Cyclohexane Ring | Radical substitution, Oxidation (under harsh conditions) | Low |
Synthesis and Exploration of 1 Propanamidocyclohexane 1 Carboxylic Acid Derivatives
Structural Modifications at the Propyl Amide Chain
The synthesis of the parent 1-propanamidocyclohexane-1-carboxylic acid can be envisioned through the acylation of 1-aminocyclohexane-1-carboxylic acid with propanoyl chloride or a related activated propionic acid derivative. The N-acyl aromatic amino acids are a known class of compounds, and their synthesis provides a template for the preparation of their aliphatic counterparts. frontiersin.org
Further structural modifications of the propyl amide chain can introduce a variety of functionalities to probe structure-activity relationships. Standard N-acylation procedures can be employed, where 1-aminocyclohexane-1-carboxylic acid is reacted with a diverse range of acylating agents. These reactions are typically carried out in the presence of a base to neutralize the resulting acid. youtube.com
| Acylating Agent | Resulting N-Substituent |
| Acetyl Chloride | Acetyl |
| Butyryl Chloride | Butyryl |
| Benzoyl Chloride | Benzoyl |
| Cyclopropanecarbonyl Chloride | Cyclopropanecarbonyl |
These modifications allow for the systematic exploration of the impact of chain length, branching, and aromaticity on the biological profile of the resulting derivatives.
Derivatization of the Carboxylic Acid Group
The carboxylic acid group is a key functional handle for derivatization, allowing for the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability.
Ester and amide derivatives of carboxylic acids are fundamental transformations in medicinal chemistry. libretexts.orgkhanacademy.orgyoutube.com
Esterification: The synthesis of ester analogs of this compound can be achieved through several established methods. Fischer esterification, involving the reaction of the carboxylic acid with an alcohol under acidic catalysis, is a classic approach. youtube.com For more sensitive substrates, milder conditions involving activating agents or the use of alkyl halides with the corresponding carboxylate salt can be employed. A variety of alcohols can be used to generate a library of esters with varying steric and electronic properties. For instance, 1-amino-cyclohexanecarboxylic acid methyl ester is a known compound, suggesting the feasibility of esterification at this position. scbt.com
Amidation: The conversion of the carboxylic acid to an amide introduces a hydrogen bond donor and can significantly alter the molecule's interaction with biological targets. Direct condensation of the carboxylic acid with an amine can be achieved, often requiring high temperatures or the use of coupling agents to facilitate the reaction. diva-portal.orgnih.govyoutube.com A wide array of primary and secondary amines can be utilized to generate a diverse set of amide derivatives.
| Reagent | Resulting Functional Group |
| Methanol, H+ | Methyl Ester |
| Ethanol, H+ | Ethyl Ester |
| Benzyl alcohol, H+ | Benzyl Ester |
| Ammonia, heat | Primary Amide |
| Methylamine, coupling agent | N-Methyl Amide |
| Piperidine, coupling agent | Piperidinyl Amide |
While the carboxylic acid group is often crucial for biological activity, it can also contribute to unfavorable pharmacokinetic properties. Replacing it with a bioisostere can mitigate these issues while retaining the desired biological activity. nih.gov Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids. hyphadiscovery.comdrughunter.com More recently, 3-oxetanols have been identified as promising non-ionic bioisosteres. rsc.org
The selection of a suitable bioisostere is highly dependent on the specific biological target and the desired physicochemical properties. nih.gov For cyclic amino acids, heterocyclic bioisosteres that can mimic the α-carboxylate functionality have also been explored. researchgate.net
| Bioisostere | Key Features |
| Tetrazole | Similar pKa to carboxylic acid, increased lipophilicity. drughunter.com |
| Acyl Sulfonamide | Weaker acid than carboxylic acid, can offer improved metabolic stability. drughunter.com |
| Hydroxamic Acid | Can act as a metal chelator. nih.gov |
| 3-Oxetanol | Non-ionic, less acidic, more lipophilic. rsc.org |
Cyclohexane (B81311) Ring Substituent Variations
The cyclohexane ring provides a rigid scaffold that can be substituted to explore three-dimensional space and optimize interactions with a target protein. The stability of substituted cyclohexanes is largely dictated by the preference of substituents to occupy the equatorial position to minimize steric strain, particularly 1,3-diaxial interactions. libretexts.orglibretexts.orgchemeurope.com The size of the substituent significantly influences the energy difference between axial and equatorial conformations. fiveable.me
Introducing substituents onto the cyclohexane ring of this compound would require a multi-step synthetic approach, likely starting from a pre-functionalized cyclohexane derivative. For example, starting with a substituted cyclohexanone, a Strecker or Bucherer-Bergs synthesis could be employed to introduce the amino and carboxyl functionalities at the C1 position.
Regioselective and Stereochemical Control in Derivative Synthesis
The synthesis of substituted cyclohexane derivatives with defined regio- and stereochemistry is a significant challenge in organic synthesis. Various strategies have been developed to address this, including domino reactions and catalytic methods. nih.govacs.orgnih.govresearchgate.net For instance, iridium-catalyzed (5+1) annulation strategies have been developed for the stereoselective construction of the cyclohexane core. acs.org
When introducing multiple substituents on the cyclohexane ring, the relative stereochemistry (cis/trans) becomes critical. For disubstituted cyclohexanes, the trans-isomer with both substituents in equatorial positions is generally the most stable. libretexts.orgfiveable.me In cis-isomers, one substituent will be axial and the other equatorial. The ability to control the stereochemical outcome of reactions is paramount for generating specific isomers for biological evaluation. This control can be influenced by the choice of reagents, catalysts, and reaction conditions. The conformation of the cyclohexane ring and the steric hindrance posed by existing substituents will also play a crucial role in directing the stereochemical course of subsequent reactions. spcmc.ac.in
Advanced Analytical Research Techniques for 1 Propanamidocyclohexane 1 Carboxylic Acid
Spectroscopic Characterization Methodologies
Spectroscopic techniques are indispensable for determining the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation. For 1-Propanamidocyclohexane-1-carboxylic acid, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a complete picture of its atomic connectivity and functional group composition.
NMR spectroscopy is a powerful technique for mapping the carbon and hydrogen framework of a molecule. By analyzing the chemical shifts, spin-spin coupling, and integration of signals, the precise arrangement of atoms in this compound can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the different hydrogen environments in the molecule. The acidic proton of the carboxylic acid is expected to appear as a broad singlet far downfield, typically in the 10.0-13.2 ppm region, due to deshielding and hydrogen bonding. orgchemboulder.comlibretexts.org The proton attached to the amide nitrogen (N-H) would likely resonate in the 1-5 ppm range. orgchemboulder.com Protons on carbons adjacent to carbonyl groups are deshielded and absorb in the 2-3 ppm region. libretexts.org The methylene (B1212753) protons of the cyclohexane (B81311) ring would produce complex multiplets in the aliphatic region, generally between 1.3 and 1.9 ppm. oregonstate.edu
Predicted ¹H NMR Spectral Data
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 13.2 | Broad Singlet | 1H |
| Amide (-NH-) | 5.0 - 8.0 | Broad Singlet/Triplet | 1H |
| Cyclohexane (α to COOH & N) | 2.0 - 2.6 | Multiplet | 4H |
| Propanamide (-NH-CO-CH₂ -CH₃) | 2.0 - 2.4 | Triplet | 2H |
| Cyclohexane (other CH₂) | 1.3 - 1.9 | Multiplet | 6H |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments. The carbonyl carbons of the carboxylic acid and amide groups are highly deshielded, appearing in the 165-185 ppm range. oregonstate.edulibretexts.org The quaternary carbon of the cyclohexane ring, bonded to both the carboxyl and amide groups, would also be significantly downfield. The remaining carbons of the cyclohexane and propanamide groups would resonate in the aliphatic region (10-55 ppm). oregonstate.edu
Predicted ¹³C NMR Spectral Data
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carboxylic Acid (C =O) | 170 - 185 |
| Amide (C =O) | 170 - 185 |
| Cyclohexane (C -COOH) | 50 - 65 |
| Propanamide (-NH-CO-CH₂ -CH₃) | 35 - 45 |
| Cyclohexane (CH₂) | 20 - 40 |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups. libretexts.org
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₀H₁₇NO₃), the molecular weight is 199.25 g/mol . The molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would therefore be expected at an m/z of 199.
The fragmentation of the molecular ion is predictable based on the functional groups present. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) or the entire carboxyl group (-COOH, M-45). libretexts.org Amides often undergo cleavage of the C-C bond adjacent to the carbonyl group (α-cleavage) to form stable acylium ions. libretexts.org
Predicted Mass Spectrometry Fragmentation Data
| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 199 | [C₁₀H₁₇NO₃]⁺ | Molecular Ion (M⁺) |
| 182 | [C₁₀H₁₆NO₂]⁺ | Loss of OH radical from COOH |
| 154 | [C₉H₁₆NO]⁺ | Loss of COOH radical |
| 142 | [C₇H₁₂NO₂]⁺ | Loss of propanoyl group (CH₃CH₂CO) |
| 126 | [C₇H₁₂N]⁺ | Alpha-cleavage and loss of COOH and CO |
Note: These represent plausible fragmentation pathways based on the compound's structure. libretexts.orgchemguide.co.uk
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the secondary amide.
The O-H stretch of the carboxylic acid produces a very broad and strong absorption band in the 2500-3300 cm⁻¹ region, which is a hallmark of hydrogen-bonded dimers. orgchemboulder.comlibretexts.org The spectrum will also feature two distinct carbonyl (C=O) stretching absorptions: one for the carboxylic acid (around 1710-1760 cm⁻¹) and another for the amide (typically at a lower wavenumber, around 1630-1690 cm⁻¹). pressbooks.pubucla.edu The N-H stretch of the secondary amide will appear as a single, sharp to medium band in the 3300-3500 cm⁻¹ region. ucla.edu
Characteristic Infrared Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |
| Amide | N-H Stretch | 3300 - 3500 | Medium, Sharp |
| Alkyl | C-H Stretch | 2850 - 2950 | Medium to Strong |
| Carboxylic Acid | C=O Stretch | 1710 - 1760 | Strong, Sharp |
| Amide | C=O Stretch (Amide I) | 1630 - 1690 | Strong, Sharp |
| Amide | N-H Bend (Amide II) | 1510 - 1570 | Medium |
Note: Values are based on standard IR correlation tables. orgchemboulder.comucla.edu
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from reaction mixtures or impurities and for assessing its purity. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends largely on the compound's volatility and thermal stability.
HPLC is the preferred method for the analysis of polar, non-volatile compounds like this compound. who.int Reversed-phase HPLC (RP-HPLC) is a common approach for separating such amino acid derivatives.
A typical RP-HPLC setup would utilize a C18 (ODS) stationary phase. The mobile phase would likely consist of an aqueous buffer (e.g., sodium acetate) and an organic modifier like acetonitrile (B52724) or methanol, run in a gradient elution mode to ensure good separation. nih.gov Detection can be achieved using a UV detector, although the compound lacks a strong chromophore, or more sensitively with a mass spectrometer (LC-MS). To enhance UV detection and sensitivity, pre-column derivatization with reagents such as phenylisothiocyanate (PITC) can be employed. nih.govcreative-proteomics.com
Potential HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18 (Octadecylsilane), e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.05 M Sodium Acetate Buffer, pH 6.4 |
| Mobile Phase B | Acetonitrile/Methanol mixture |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Detector | UV (e.g., at 210 nm) or Mass Spectrometry (ESI-MS) |
| Derivatization (Optional) | Pre-column with PITC for enhanced UV detection |
Note: These conditions are illustrative and would require optimization for this specific analyte.
Direct analysis of this compound by GC is not feasible due to its high polarity, low volatility, and thermal instability. nih.gov Therefore, chemical derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. sigmaaldrich.com
A two-step derivatization is often employed for amino acids. First, the carboxylic acid group is esterified (e.g., to its methyl or propyl ester). Second, the amide N-H group is acylated using a reagent like pentafluoropropionic anhydride (B1165640) (PFPA) or silylated with a reagent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). nih.govsigmaaldrich.com The resulting derivative can then be separated on a nonpolar capillary column and detected using a Flame Ionization Detector (FID) or, for greater sensitivity and structural information, a Mass Spectrometer (GC-MS). nih.gov
Potential GC Method Parameters
| Parameter | Condition |
|---|---|
| Derivatization | 1. Esterification (e.g., with HCl in Methanol). 2. Acylation (e.g., with PFPA in ethyl acetate). |
| Column | Nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID) |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Oven Program | Temperature gradient (e.g., 100°C to 280°C) |
| Detector | Mass Spectrometry (MS) or Flame Ionization (FID) |
Note: The derivatization and GC conditions must be carefully optimized to achieve complete reaction and good chromatographic separation. nih.gov
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid, providing unambiguous proof of a molecule's connectivity, conformation, and stereochemistry. While specific crystallographic data for this compound is not publicly available, the principles of the technique and the expected structural features can be discussed in the context of similar molecules.
The process would involve growing a single, high-quality crystal of this compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, the electron density map of the molecule can be calculated, and from this, a detailed three-dimensional model of the atomic structure is built.
The data obtained from an X-ray crystallographic analysis is extensive and would be presented in a detailed crystallographic information file (CIF). Key parameters that would be determined are summarized in the hypothetical data table below.
Table 1: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| α (°) | 90 |
| β (°) | 98.54 |
| γ (°) | 90 |
| Volume (ų) | 1337.2 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.258 |
Note: The data in this table is illustrative and not based on experimental results.
This detailed structural information is crucial for understanding the molecule's physical properties, such as solubility and melting point, and for confirming its absolute configuration if a chiral resolution has been performed.
Chiral Analysis Techniques for Enantiomeric Purity
Since this compound possesses a chiral center at the C1 position of the cyclohexane ring, it can exist as a pair of enantiomers. The determination of the enantiomeric purity of a sample is critical, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. Several advanced analytical techniques are employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for separating enantiomers. The method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. For a carboxylic acid like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. The separation can be optimized by adjusting the mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol like isopropanol, often with a small amount of an acidic modifier like trifluoroacetic acid to improve peak shape.
Gas Chromatography (GC) with a Chiral Stationary Phase: Similar to chiral HPLC, this method uses a capillary column coated with a chiral stationary phase to separate the enantiomers. For a non-volatile compound like a carboxylic acid, derivatization is usually necessary to increase its volatility. For example, the carboxylic acid could be converted to its methyl ester.
Indirect Chiral Separation: This approach involves reacting the racemic carboxylic acid with a pure enantiomer of a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by standard, non-chiral chromatography (HPLC or GC). After separation, the derivatizing agent can be removed to yield the pure enantiomers of the original compound.
The primary output of a chiral separation is a chromatogram showing two distinct peaks, one for each enantiomer. The enantiomeric excess (% ee), a measure of the purity, is calculated from the relative areas of these peaks.
Table 2: Hypothetical Chiral HPLC Data for the Analysis of this compound
| Parameter | Value |
|---|---|
| Column | Chiralpak AD-H |
| Mobile Phase | Hexane:Isopropanol:TFA (80:20:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Peak Area (Enantiomer 1) | 98.5% |
| Peak Area (Enantiomer 2) | 1.5% |
Note: The data in this table is illustrative and not based on experimental results.
These chiral analysis techniques are essential for quality control during the synthesis and manufacturing of enantiomerically pure this compound, ensuring the final product meets the required specifications for its intended use.
Computational and Theoretical Studies of 1 Propanamidocyclohexane 1 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. mongoliajol.info
The electronic character of 1-Propanamidocyclohexane-1-carboxylic acid is dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. mdpi.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. mdpi.comnih.gov For a molecule like this compound, the HOMO is typically localized around the electron-rich oxygen and nitrogen atoms of the amide and carboxyl groups, while the LUMO is often centered on the carbonyl carbons.
Analysis of the charge distribution, often visualized through a Molecular Electrostatic Potential (MEP) map, reveals the electron-rich and electron-poor regions of the molecule. ijastems.org In this compound, the MEP would show negative potential (red/yellow) around the carbonyl oxygen atoms, indicating sites susceptible to electrophilic attack, and positive potential (blue) around the carboxylic and amide hydrogen atoms, indicating sites for nucleophilic interaction. ijastems.org
Table 1: Illustrative Frontier Orbital Energies for a Carboxylic Acid Derivative
| Parameter | Energy (eV) | Description |
|---|---|---|
| HOMO Energy | -7.5 | Energy of the highest occupied molecular orbital; relates to ionization potential. mdpi.com |
| LUMO Energy | -0.8 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. mdpi.com |
| HOMO-LUMO Gap (ΔE) | 6.7 | Indicates chemical reactivity and kinetic stability. A large gap implies high stability. mdpi.com |
Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions involving this compound. By modeling the transition state (TS)—the highest energy point along a reaction coordinate—researchers can understand the feasibility and stereochemical outcome of a reaction. nih.gov For instance, the mechanism of intramolecular cyclization or hydrolysis of the amide bond could be investigated. DFT calculations can locate the geometry of the transition state and calculate its activation energy, which determines the reaction rate. Such models have been successfully applied to understand stereocontrolling C-C bond formation in reactions involving carboxylic acids. nih.gov
The acidity of the carboxylic acid group in this compound, quantified by its pKa value, can be accurately predicted using quantum chemical methods. rdd.edu.iq These calculations typically involve computing the Gibbs free energy change for the deprotonation reaction in a simulated aqueous environment, often using a continuum solvation model like the SMD model. nih.gov Studies have shown that DFT functionals such as M06-2X can yield highly accurate pKa predictions for carboxylic acids. nih.gov The accuracy of these predictions can be further improved by applying linear corrections based on comparisons with experimental data for similar compounds. nih.gov
Table 2: Comparison of Theoretical Schemes for pKa Prediction
| Calculation Scheme | Typical Root Mean Square Error (RMSE) | Correlation with Experiment (R²) |
|---|---|---|
| Direct Scheme | ~2.0 pKa units | ~0.90 |
| Vertical Scheme | ~1.8 pKa units | ~0.91 |
| Adiabatic Scheme | ~1.4 pKa units | ~0.93 |
Data generalized from studies on various drug-like fragments, including carboxylic acids. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Molecular Interactions
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment. frontiersin.org An MD simulation calculates the trajectory of atoms over time by solving Newton's equations of motion, using a force field to describe the interatomic forces. nih.gov
For this compound, MD simulations can explore the conformational landscape, including the chair-boat flips of the cyclohexane (B81311) ring and the rotation around the various single bonds of the propanamide side chain. escholarship.org These simulations can reveal the most stable conformers in different environments (e.g., in a vacuum vs. in aqueous solution) and the energy barriers between them. nih.govresearchgate.net Such studies are crucial for understanding how the molecule's shape influences its physical properties and biological interactions. The simulations are typically run for nanoseconds to microseconds to adequately sample the conformational space. nih.gov
Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) modeling aims to build statistical models that correlate a molecule's structural or physicochemical features (descriptors) with its reactivity. mrupp.info For this compound, a QSRR model could be developed to predict properties like its pKa or its rate of a specific reaction based on calculated molecular descriptors. researchgate.net
Relevant descriptors for this molecule would include:
Electronic Descriptors: Partial atomic charges, dipole moment, HOMO/LUMO energies. researchgate.net
Topological Descriptors: Molecular weight, counts of specific atom types or bonds.
Physicochemical Descriptors: LogP (lipophilicity), polarizability, solvent-accessible surface area. mdpi.com
These descriptors are calculated for a series of related molecules with known reactivity, and then machine learning or regression techniques are used to build a predictive model. nih.gov
Intermolecular Interaction Studies (Hydrogen Bonding, etc.)
The functional groups of this compound—the carboxylic acid and the amide—are capable of forming strong intermolecular interactions, particularly hydrogen bonds. nih.gov The carboxylic acid group contains a strong hydrogen bond donor (-OH) and a strong acceptor (C=O), allowing it to form characteristic head-to-head dimers with other carboxylic acid molecules. mdpi.com The amide group also contains a donor (-NH) and an acceptor (C=O).
The Chemical Profile of this compound: An Overview of its Applications in Chemical Science
The following sections provide a general overview of the potential applications of a compound with this structure, based on the known reactivity and utility of its constituent functional groups. It is important to note that this is a theoretical exploration and not a summary of published research specific to this compound.
Historical Research Trajectories and Future Directions
Evolution of Synthetic Strategies for Cyclohexane (B81311) Carboxylic Acids
The journey to synthesize specific cyclohexane carboxylic acids is rooted in the fundamental understanding of the cyclohexane ring itself. Early investigations in the late 19th century by chemists like Adolf von Baeyer involved the reduction of benzene (B151609) and the cyclization of long-chain dicarboxylic acids, such as pimelic acid, to form the basic cyclohexane structure. wikipedia.org These foundational efforts paved the way for more controlled and efficient synthetic routes.
Industrially, the most significant method for producing the cyclohexane ring is the catalytic hydrogenation of benzene, often using a Raney nickel catalyst. wikipedia.org This process provides the core scaffold for many derivatives. The introduction of the carboxylic acid functional group has been approached through several strategic pathways:
Hydrogenation of Benzenecarboxylic Acids: A common and direct method involves the hydrogenation of the aromatic ring of corresponding benzenecarboxylic acids. google.com For instance, 1,4-cyclohexanedicarboxylic acid (CHDA) is produced from terephthalic acid (TPA). google.com This approach often requires specific catalysts and conditions to achieve high yields and desired stereochemistry.
Grignard Reactions: The carbonation of Grignard reagents prepared from halocyclohexanes offers a direct route to introduce a carboxylic acid group. orgsyn.org For example, 1-methylcyclohexanecarboxylic acid can be prepared from 1-chloro-1-methylcyclohexane. orgsyn.org
Koch-Haaf Reaction: Carboxylation using formic acid or carbon monoxide in the presence of a strong acid can be applied to cyclohexanols or cyclohexenes to produce tertiary carboxylic acids, often with skeletal rearrangement. orgsyn.org
Stereochemical Control: A significant challenge in cyclohexane chemistry is controlling the stereoisomerism (cis/trans) of substituents. Early synthetic methods starting from benzene derivatives often predominantly yielded the cis isomer. google.com Modern research has focused on developing processes that yield a high ratio of the desired trans isomer directly, for example, in the synthesis of trans-4-amino-1-cyclohexanecarboxylic acid, which is a valuable building block for pharmaceuticals. google.comresearchgate.net This is often achieved through careful selection of catalysts (e.g., Ruthenium on Carbon), solvents, and reaction conditions. google.com
Advancements in Amide Chemistry Relevant to the Compound Class
The formation of the propanamide group in 1-Propanamidocyclohexane-1-carboxylic acid is a critical synthetic step that falls under the broad and constantly evolving field of amide bond formation. researchgate.net The fundamental principle involves the reaction of a carboxylic acid, or an activated form of it, with an amine. researchgate.net For a compound like the subject of this article, where the precursor amine (1-aminocyclohexane-1-carboxylic acid) is attached to a sterically hindered quaternary carbon, the efficiency of this reaction is a significant consideration. nih.govchimia.ch
Key advancements in this area include:
Coupling Reagents: The direct condensation of a carboxylic acid and an amine is often inefficient, necessitating the use of coupling reagents. researchgate.net These reagents activate the carboxylic acid, transforming it into a more reactive species that is readily attacked by the amine. chimia.ch The evolution from simple acid chlorides and anhydrides to a vast array of sophisticated reagents (e.g., carbodiimides like DCC, phosphonium (B103445) salts, and uronium salts) has allowed for milder reaction conditions and greater functional group tolerance. researchgate.netlibretexts.org
Addressing Steric Hindrance: The synthesis of sterically hindered amides, where bulky groups are present on either the amine or the carboxylic acid, poses a long-standing challenge for traditional coupling methods. nih.govchimia.ch Research has led to specialized reagents and methodologies to overcome this, such as the direct coupling of Grignard reagents to isocyanates, which provides a robust alternative for creating highly substituted amide bonds. nih.gov
Biocatalysis: A major leap towards sustainable chemistry involves the use of enzymes for amide bond formation. rsc.org Nature utilizes ATP-dependent enzymes to form amide bonds in aqueous environments with high specificity. rsc.orgnih.gov Researchers are now harnessing these biocatalysts, including lipases and engineered enzymes, for synthetic applications. rsc.org These methods avoid harsh reagents and can offer high chemo- and regioselectivity, representing a green alternative to classical chemical synthesis. rsc.orgnih.gov
Organocatalysis: The use of small organic molecules as catalysts for amidation has also emerged as a powerful strategy. mdpi.com Boron-derived catalysts, for example, have proven effective in promoting the direct formation of amides from carboxylic acids and amines under milder conditions, compatible with sensitive and functionalized substrates. mdpi.com
Amide Bond Activation: Beyond formation, research has delved into the activation of the typically stable amide bond itself. nih.gov By distorting the planar structure of the amide group, its reactivity can be dramatically increased, a principle observed in bridged lactams. researchgate.net This area of research is crucial for understanding biological processes and developing novel chemical transformations. nih.govresearchgate.net
Emerging Research Areas and Unexplored Methodologies
The field of cyclohexane derivatives is dynamic, with researchers continuously pushing the boundaries of synthesis and application. Emerging areas are focused on increasing molecular complexity, efficiency, and sustainability.
Polyfunctionalized Scaffolds: There is a growing interest in the synthesis of densely functionalized cyclohexanes bearing multiple, orthogonally reactive groups. nsf.gov Recent methods, such as diastereoselective reductive Cope rearrangements, allow for the creation of unique 1,2,4-trifunctionalized cyclohexane building blocks. nsf.gov These complex scaffolds are highly valuable in drug discovery campaigns for generating new molecular leads. nsf.govresearchgate.net
Computational and Dynamic Studies: Modern computational chemistry allows for a deeper understanding of the reactivity and conformational behavior of cyclohexane rings. nih.gov Studies have shown that the reactivity of cyclohexane derivatives can be controlled not just by static conformation but by the molecule's dynamic properties, such as ring-flipping motions. nih.gov This insight, linking dynamics to activation entropy, opens new avenues for designing reactive structures based on their dynamic conformational changes. nih.gov
Catalytic C-H Functionalization: A major goal in modern organic synthesis is the direct functionalization of carbon-hydrogen bonds. Applying this to the cyclohexane scaffold would provide a highly efficient way to build molecular complexity from simple starting materials. While progress has been made, particularly with manganese and other transition metal catalysts, achieving high selectivity on different types of C-H bonds (primary, secondary, tertiary) remains an active area of research. mdpi.com
Novel Materials and Applications: The unique structural properties of cyclohexane derivatives are being explored in materials science. For example, adaptive crystals based on pillararenes (macrocycles containing hydroquinone (B1673460) units) have been used for the selective separation of cyclohexane-based compounds from similar aromatic molecules, an important industrial challenge. mdpi.com
Challenges and Opportunities in the Field of Multi-functionalized Cyclohexane Derivatives
Despite significant progress, the synthesis and application of complex cyclohexane derivatives present ongoing challenges that also represent significant opportunities for innovation.
Challenge: Stereocontrol: Achieving precise control over the spatial arrangement of multiple substituents on the cyclohexane ring is a persistent challenge. nsf.gov The synthesis of specific stereoisomers (e.g., all-cis or specific trans arrangements) often requires multi-step, complex procedures.
Opportunity: The development of novel stereoselective catalytic systems is a major opportunity. Success in this area would streamline the synthesis of complex molecules, including natural products and pharmaceuticals, making them more accessible. researchgate.netnsf.gov
Challenge: Synthesis of Sterically Congested Centers: The construction of quaternary carbon centers, such as the C1 position in this compound, is synthetically demanding due to steric hindrance. nih.govchimia.ch This can lead to low reaction yields and the need for harsh conditions or highly specialized reagents.
Opportunity: The demand for molecules with such features, particularly in medicinal chemistry, drives the invention of new synthetic methods. nih.gov Innovations in catalysis, including biocatalysis and organocatalysis, offer promising avenues to form these challenging bonds under milder and more efficient conditions. rsc.orgmdpi.com
Challenge: Industrial Scalability and Sustainability: Many novel synthetic methods developed in academic labs are difficult to scale up for industrial production due to costly reagents, complex purification steps, or low yields. mdpi.com
Opportunity: There is a strong push from industry to develop greener and more sustainable chemical processes. rsc.org This creates a significant opportunity for biocatalytic and other catalytic methods that use less hazardous materials and generate less waste. The development of robust and recyclable catalysts is a key goal in this area. rsc.orgmdpi.com
Challenge: Limited Availability of Building Blocks: Compared to simple 1,4-disubstituted cyclohexanes, more complex trifunctionalized or tetrasubstituted building blocks are not widely available. nsf.gov
Opportunity: The rigid, three-dimensional nature of the cyclohexane scaffold is highly desirable in drug design to precisely position functional groups in space, potentially improving binding affinity and selectivity. nih.govchemistryworld.com Developing versatile and efficient routes to a wider array of multi-functionalized cyclohexane derivatives would provide medicinal chemists with a powerful toolkit for creating next-generation therapeutics. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for characterizing 1-Propanamidocyclohexane-1-carboxylic acid, and how should data be interpreted?
- Methodology : Utilize high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., 143.19 g/mol for derivatives) and nuclear magnetic resonance (NMR) to resolve stereochemistry. For example, -NMR can identify amino and carboxylic proton environments, while -NMR distinguishes cyclohexane ring carbons. Cross-validate findings with infrared (IR) spectroscopy to detect functional groups like NH and COOH. Reference spectral libraries (e.g., mzCloud) for fragmentation patterns and retention indices .
Q. How can researchers optimize the synthesis of this compound derivatives for peptide incorporation?
- Methodology : Use Fmoc-protected intermediates (e.g., 1-(Fmoc-amino)cyclohexanecarboxylic acid) to prevent unwanted side reactions during solid-phase peptide synthesis. Optimize coupling conditions (e.g., HATU/DIPEA activation) and monitor reaction progress via thin-layer chromatography (TLC) or LC-MS. Purify using reverse-phase HPLC, ensuring >95% purity for biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
